molecular formula C20H22N4O B2890241 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline CAS No. 899382-56-0

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline

Cat. No.: B2890241
CAS No.: 899382-56-0
M. Wt: 334.423
InChI Key: FOQZLKFZXMCRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline” is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . The benzylpiperazinyl component is a common moiety in many drug molecules and is known to influence the biological activity of the compound .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through processes like reductive amination .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a quinoxaline core, with a methoxy group at the 3-position and a 4-benzylpiperazin-1-yl group at the 2-position .

Scientific Research Applications

Antimicrobial Activity :A study by Mandala et al. (2013) focused on the synthesis and antimicrobial activity of novel compounds, including derivatives similar to 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing significant inhibitory effects. The research underscores the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Neuropharmacological Potential :Łażewska et al. (2019) investigated derivatives of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of linkers for the affinity to the human serotonin 5-HT6 receptor. This study provides insights into the structural optimization for enhancing the receptor affinity, indicating the utility of such compounds in the development of new drugs for treating neurological disorders (Łażewska et al., 2019).

Antidepressant-like Activity :Research by Mahesh et al. (2011) introduced a novel series of 3-ethoxyquinoxalin-2-carboxamides as 5-HT(3) receptor antagonists. Compounds with higher inhibitory values exhibited promising antidepressant-like activities, highlighting the potential application of this compound derivatives in developing new antidepressant drugs (Mahesh et al., 2011).

Analgesic and Anti-inflammatory Agents :A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory properties. These findings suggest the therapeutic potential of such compounds, including this compound derivatives, in pain management and inflammation treatment (Zygmunt et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is caspase-3 , a crucial protein in the apoptosis pathway . Caspase-3 is stored in cells in its inactive form, procaspase-3, and can be quickly activated to induce apoptosis .

Mode of Action

This compound, also known as PAC-1, activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .

Biochemical Pathways

The activation of procaspase-3 by PAC-1 triggers the apoptosis pathway . The active caspase-3 cleaves and activates other caspases, leading to a cascade of events that ultimately result in cell death . This pathway is particularly important in cancer cells, where the regulation of apoptosis is often disrupted .

Pharmacokinetics

It’s important to note that the compound’s ability to chelate zinc and activate procaspase-3 suggests it can penetrate cell membranes

Result of Action

The activation of procaspase-3 by this compound leads to the induction of apoptosis, or programmed cell death . This can result in the selective destruction of cancer cells, making the compound a potential therapeutic agent for cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of zinc in the cellular environment is crucial for its mode of action Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and efficacy

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQZLKFZXMCRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.